molecular formula C12H11ClN2O B13679539 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13679539
M. Wt: 234.68 g/mol
InChI Key: DWNLQEXZGPPPAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its electron-withdrawing properties, affecting its interactions with biological targets and its overall stability .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H11ClN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15)

InChI Key

DWNLQEXZGPPPAR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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